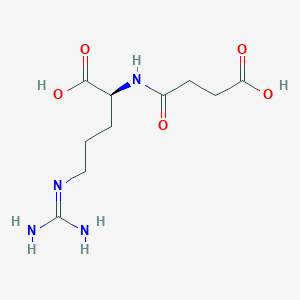
N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine can be synthesized through a multi-step reaction involving pyridine-2-carbaldehyde and (2-aminoethyl)bis(2-pyridylmethyl)amine . The reaction typically involves refluxing the reactants in methanol under an inert atmosphere, followed by reduction with sodium tetrahydroborate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine primarily undergoes complexation reactions with metal ions . It can form stable chelates with various transition metals, which are useful in catalysis and other applications .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include pyridine-2-carbaldehyde, (2-aminoethyl)bis(2-pyridylmethyl)amine, and sodium tetrahydroborate . Reaction conditions often involve refluxing in methanol or ethanol under an inert atmosphere .
Major Products
The major products formed from the reactions of this compound are typically metal complexes, which have various applications in catalysis and material science .
Scientific Research Applications
N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine exerts its effects is primarily through its ability to chelate metal ions . This chelation can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other applications . The molecular targets and pathways involved often depend on the specific metal ion and the context of the application .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-pyridylmethyl)ethylenediamine: Similar in structure but with two pyridinylmethyl groups instead of three.
N,N,N’,N’-Tetrakis(pyridin-2-ylmethyl)ethane-1,2-diamine: Contains four pyridinylmethyl groups, offering different coordination properties.
Uniqueness
N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine is unique due to its specific arrangement of three pyridinylmethyl groups, which provides a distinct coordination environment for metal ions . This makes it particularly effective in forming stable complexes with a variety of metals, enhancing its utility in both research and industrial applications .
Properties
IUPAC Name |
N,N',N'-tris(pyridin-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5/c1-4-10-22-18(7-1)15-21-13-14-25(16-19-8-2-5-11-23-19)17-20-9-3-6-12-24-20/h1-12,21H,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJWGBZIRZZTKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCN(CC2=CC=CC=N2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578824 | |
| Record name | N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104170-15-2 | |
| Record name | N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-2-[2-[(S)-(4-tert-butylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B8222879.png)


![3'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B8222903.png)

![(5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B8222908.png)








